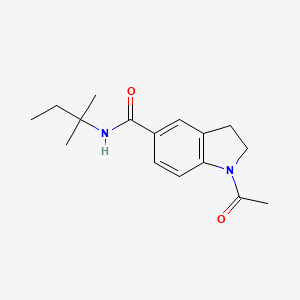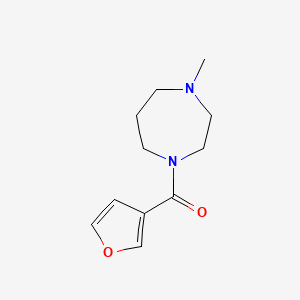![molecular formula C12H13N3O B7503692 Azetidin-1-yl-(7-methylimidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7503692.png)
Azetidin-1-yl-(7-methylimidazo[1,2-a]pyridin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azetidin-1-yl-(7-methylimidazo[1,2-a]pyridin-2-yl)methanone is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Azetidin-1-yl-(7-methylimidazo[1,2-a]pyridin-2-yl)methanone is not fully understood. However, it is believed to exert its biological effects through the modulation of various cellular pathways, including the inhibition of specific enzymes and the activation of specific receptors. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been reported to possess anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been shown to modulate the activity of specific enzymes involved in cellular metabolism and signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
Azetidin-1-yl-(7-methylimidazo[1,2-a]pyridin-2-yl)methanone has several advantages for lab experiments. It is stable under various conditions and can be easily synthesized and purified. It also exhibits excellent fluorescence properties, making it a useful tool for the detection of metal ions and the labeling of biological molecules. However, its limitations include its high cost and the lack of information on its toxicity and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the study of Azetidin-1-yl-(7-methylimidazo[1,2-a]pyridin-2-yl)methanone. These include the investigation of its potential as a therapeutic agent for various diseases, the development of new synthetic methods for its preparation, and the exploration of its biological effects in different cellular and animal models. Further studies are also needed to elucidate its exact mechanism of action and to evaluate its toxicity and pharmacokinetics in vivo.
Conclusion:
This compound is a promising chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. Its synthesis method has been optimized, and it has been extensively studied for its potential as a therapeutic agent and as a fluorescent probe. Although its mechanism of action is not fully understood, it has been shown to exhibit various biochemical and physiological effects. Further studies are needed to fully explore its potential and to evaluate its toxicity and pharmacokinetics.
Synthesemethoden
The synthesis of Azetidin-1-yl-(7-methylimidazo[1,2-a]pyridin-2-yl)methanone involves several steps, including the reaction of 7-methylimidazo[1,2-a]pyridine-2-carbaldehyde with an azetidine derivative, followed by reduction and cyclization. The final product is obtained through purification and isolation steps. This synthesis method has been widely used and optimized by various researchers.
Wissenschaftliche Forschungsanwendungen
Azetidin-1-yl-(7-methylimidazo[1,2-a]pyridin-2-yl)methanone has been extensively studied for its potential applications in various fields of scientific research. It has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of complex organic molecules.
Eigenschaften
IUPAC Name |
azetidin-1-yl-(7-methylimidazo[1,2-a]pyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-9-3-6-15-8-10(13-11(15)7-9)12(16)14-4-2-5-14/h3,6-8H,2,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHCHFITGYWENQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C(=O)N3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyclohexyl-N-[[2-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]acetamide](/img/structure/B7503614.png)

![N-methyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide](/img/structure/B7503628.png)





![N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B7503688.png)
![4-[4-(1,1-Dioxo-1,2-thiazolidin-2-yl)benzoyl]piperazin-2-one](/img/structure/B7503699.png)
![N-[(3-chlorophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7503707.png)


